Propanol-PEG3-CH2OH: A Fundamental Properties and Applications Guide
Propanol-PEG3-CH2OH: A Fundamental Properties and Applications Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanol-PEG3-CH2OH, a bifunctional polyethylene glycol (PEG) derivative, has emerged as a critical building block in modern drug discovery and development. Its unique properties, particularly its role as a flexible linker, have positioned it as an invaluable tool in the synthesis of complex therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Propanol-PEG3-CH2OH, with a focus on its utility for researchers and professionals in the pharmaceutical and biotechnology sectors.
Core Properties of Propanol-PEG3-CH2OH
Propanol-PEG3-CH2OH is a hydrophilic and flexible linker molecule. The terminal hydroxyl groups (-OH) on the propanol moieties provide reactive sites for conjugation to other molecules.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 112935-57-6 | [1] |
| Molecular Formula | C10H22O5 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| IUPAC Name | 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-ol) | [1] |
| Synonyms | 3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | [1] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds |
| Storage | 2-8°C, sealed, dry |
Structural Information
| Property | Value | Reference |
| SMILES | OCCCCOCCOCCOCCCCO | [1] |
| InChI | InChI=1S/C10H22O5/c11-5-1-3-13-7-9-15-10-8-14-4-2-6-12/h11-12H,1-10H2 | [1] |
Synthesis of Propanol-PEG3-CH2OH
The synthesis of bifunctional PEG derivatives like Propanol-PEG3-CH2OH can be achieved through several synthetic routes, with the Williamson ether synthesis being a common and versatile method. This involves the reaction of an alcohol with an alkyl halide.
General Synthetic Approach: Williamson Ether Synthesis
A plausible synthetic route for Propanol-PEG3-CH2OH involves the reaction of 3-halopropanol (e.g., 3-bromopropanol) with triethylene glycol. The reaction would proceed in the presence of a base to deprotonate the hydroxyl groups of the triethylene glycol, which then act as nucleophiles.
Experimental Protocol: Synthesis of Propanol-PEG3-CH2OH (General Procedure)
-
Reaction Setup: To a solution of triethylene glycol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl groups.
-
Nucleophilic Substitution: Add a solution of a protected 3-halopropanol (e.g., 3-bromo-1-(tert-butyldimethylsilyloxy)propane) in the same anhydrous solvent to the reaction mixture.
-
Reaction Progression: The reaction is typically heated to a specific temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: After the reaction is complete, it is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification of Protected Intermediate: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The protecting groups on the terminal hydroxyls are removed under appropriate conditions (e.g., acid for silyl ethers).
-
Final Purification: The deprotected Propanol-PEG3-CH2OH is then purified by column chromatography to yield the final product.
Note: This is a generalized protocol and the specific reagents, reaction times, temperatures, and purification methods may need to be optimized.
Application in Drug Development: PROTACs
Propanol-PEG3-CH2OH is a widely used linker in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG3 linker provides the necessary flexibility and hydrophilicity to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Signaling Pathway: The Ubiquitin-Proteasome System
The mechanism of action of PROTACs relies on hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: PROTAC Synthesis using Propanol-PEG3-CH2OH
The synthesis of a PROTAC using a diol linker like Propanol-PEG3-CH2OH typically involves a stepwise approach where the linker is sequentially coupled to the "warhead" (targeting the protein of interest) and the E3 ligase ligand. Amide bond formation is a common strategy for these conjugations.
Caption: General workflow for PROTAC synthesis.
Experimental Protocol: PROTAC Synthesis via Amide Coupling (General Procedure)
This protocol describes a general two-step synthesis of a PROTAC using Propanol-PEG3-CH2OH as the linker.
Step 1: Coupling of the Warhead to the Linker
-
Activation of Carboxylic Acid: In a reaction vessel under an inert atmosphere, dissolve the "warhead" molecule containing a carboxylic acid functional group in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for a specified time to activate the carboxylic acid.
-
Amide Bond Formation: To the activated carboxylic acid solution, add a solution of Propanol-PEG3-CH2OH (typically in excess to favor mono-substitution) in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling reagents and base. The crude product (Warhead-Linker-OH) is then purified by column chromatography.
Step 2: Coupling of the E3 Ligase Ligand to the Intermediate
-
Activation of the Second Carboxylic Acid: In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using the same procedure as in Step 1.
-
Second Amide Bond Formation: To the activated E3 ligase ligand, add the purified Warhead-Linker-OH intermediate from Step 1.
-
Reaction Monitoring and Work-up: Monitor the reaction and perform the work-up as described previously.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final compound are confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Note: The choice of coupling reagents, solvents, bases, and reaction conditions will depend on the specific properties of the warhead and E3 ligase ligand and may require optimization.
Safety and Handling
A specific Safety Data Sheet (SDS) for Propanol-PEG3-CH2OH is not publicly available. However, based on the properties of its constituent parts (propanol and polyethylene glycol), general laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of any vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain a specific SDS from the supplier before handling this compound.
Conclusion
Propanol-PEG3-CH2OH is a versatile and valuable tool for researchers in drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively utilize this important chemical entity in their research endeavors.
